4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. Its structure includes a 4-nitrophenyl group at position 2 of the pyrazole ring and a 4-benzoyl-substituted benzamide at position 3. The 5,5-dioxo moiety in the thieno ring indicates a sulfone group, enhancing stability and influencing electronic properties . Such modifications are critical in medicinal chemistry for optimizing target binding and pharmacokinetics.
Properties
IUPAC Name |
4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O6S/c30-23(16-4-2-1-3-5-16)17-6-8-18(9-7-17)25(31)26-24-21-14-36(34,35)15-22(21)27-28(24)19-10-12-20(13-11-19)29(32)33/h1-13H,14-15H2,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSORGPPAVDUQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C22H18N4O5S
- IUPAC Name : this compound
Biological Activity Overview
Recent studies have explored the biological activity of similar thieno[3,4-c]pyrazole derivatives, which have shown promising results in various biological assays. The specific activities of this compound include:
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : Investigations into its mechanism suggest that it may induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression.
- Enzyme Inhibition : Preliminary data indicate potential inhibitory effects on specific enzymes related to cancer progression.
Anticancer Activity
In vitro studies have demonstrated that derivatives of thieno[3,4-c]pyrazole exhibit significant cytotoxicity against several cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against human hepatoma (Huh7) cells and showed a notable reduction in cell viability with an IC50 value indicating effective concentration for inducing cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Huh7 | 12.5 | Apoptosis via caspase activation |
| MCF-7 | 14.0 | Cell cycle arrest at G2/M phase |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
The proposed mechanisms by which this compound exerts its effects include:
- Caspase Activation : Western blot analysis revealed increased levels of activated caspase 3 in treated cells compared to controls, indicating a pathway leading to apoptosis.
- Cell Cycle Modulation : Flow cytometry results indicated that treatment with the compound resulted in a significant accumulation of cells in the G2/M phase, suggesting interference with normal cell cycle progression.
Case Studies
A recent study highlighted the efficacy of thieno[3,4-c]pyrazole derivatives in treating liver cancer models:
- Study Design : Two nitrophenyl-isothiazolone derivatives were compared to assess their cytotoxicity against liver cancer cells.
- Results : The study found that compounds similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs differ in substituents on the phenyl ring (position 2) and benzamide group (position 3), as well as oxidation states of the thieno ring. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
*Deduced from structural similarity; exact values require experimental confirmation.
Key Research Findings and Implications
Methyl and tert-butyl groups () are EDGs, which may reduce binding affinity but enhance solubility .
Thieno Ring Oxidation: 5,5-Dioxo (sulfone) in the target compound increases polarity and stability compared to 5-oxo (sulfoxide) analogs () .
Pharmacokinetic Predictions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
